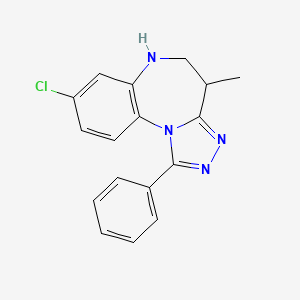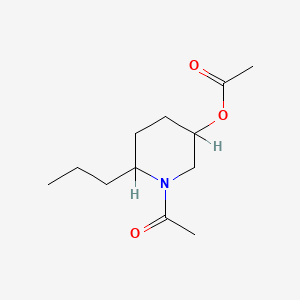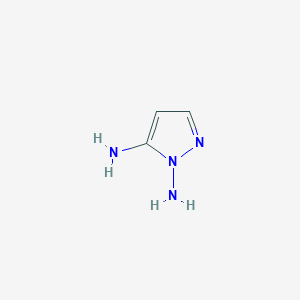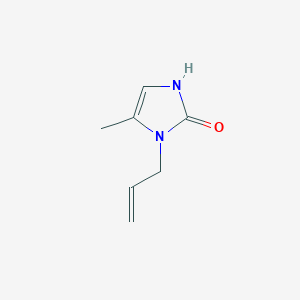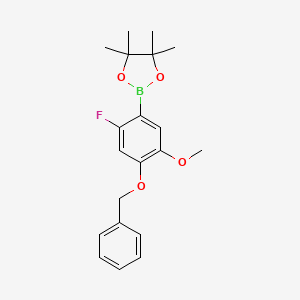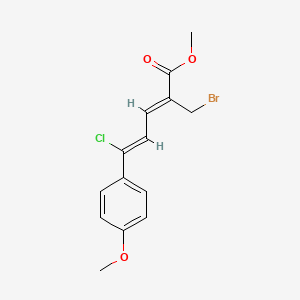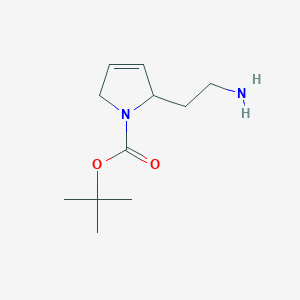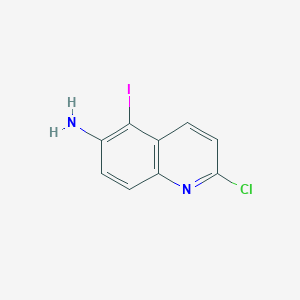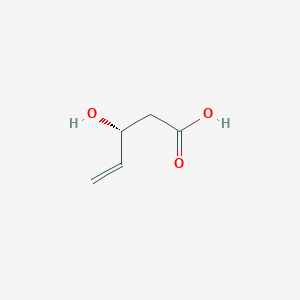
(R)-3-Hydroxypent-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Hydroxypent-4-enoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a pentene backbone The compound is chiral, meaning it has two enantiomers, with the ®-enantiomer being the focus of this article
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxypent-4-enoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-oxopent-4-enoic acid using chiral catalysts. This method ensures the selective formation of the ®-enantiomer. Another method involves the enzymatic resolution of racemic mixtures of 3-hydroxypent-4-enoic acid using lipases, which selectively hydrolyze one enantiomer over the other.
Industrial Production Methods
On an industrial scale, the production of ®-3-Hydroxypent-4-enoic acid often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce the compound with high enantiomeric purity. These microorganisms are engineered to express specific enzymes that catalyze the desired reactions, making the process efficient and environmentally friendly.
化学反应分析
Types of Reactions
®-3-Hydroxypent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-oxopent-4-enoic acid.
Reduction: The double bond in the pentene backbone can be reduced to form ®-3-hydroxypentanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed for the reduction of the double bond.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: 3-oxopent-4-enoic acid.
Reduction: ®-3-hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-3-Hydroxypent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ®-3-Hydroxypent-4-enoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, which are crucial for its binding to molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence metabolic processes and cellular signaling pathways.
相似化合物的比较
Similar Compounds
3-Hydroxybutanoic acid: Another hydroxy acid with a shorter carbon chain.
3-Hydroxyhexanoic acid: A hydroxy acid with a longer carbon chain.
3-Hydroxy-3-methylpentanoic acid: A structurally similar compound with a methyl group at the third carbon.
Uniqueness
®-3-Hydroxypent-4-enoic acid is unique due to its specific structure, which includes both a hydroxyl group and a double bond in the pentene backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Additionally, its chiral nature adds to its uniqueness, as the ®-enantiomer can have different biological activities compared to the (S)-enantiomer.
属性
分子式 |
C5H8O3 |
|---|---|
分子量 |
116.11 g/mol |
IUPAC 名称 |
(3R)-3-hydroxypent-4-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m0/s1 |
InChI 键 |
AINRQBNLOBQURT-BYPYZUCNSA-N |
手性 SMILES |
C=C[C@@H](CC(=O)O)O |
规范 SMILES |
C=CC(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


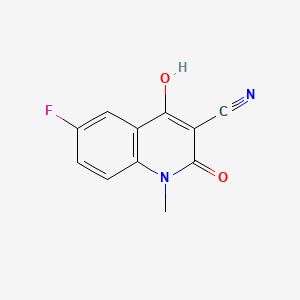
![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
